molecular formula C15H15NO4S B4457459 3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B4457459
M. Wt: 305.4 g/mol
InChI Key: BCPBMGOQBZIKLO-UHFFFAOYSA-N
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Description

3-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-substituted benzoic acid derivative with the molecular formula C₁₅H₁₅NO₄S and a molecular weight of 305.35 g/mol . Its structure features a benzoic acid backbone modified at the meta position by a methyl-substituted sulfonamide group. This compound is synthesized via nucleophilic substitution, typically involving the reaction of m-aminobenzoic acid with 4-methylbenzenesulfonyl chloride under basic conditions . Sulfonamide benzoic acids are of interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(19,20)16(2)13-5-3-4-12(10-13)15(17)18/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPBMGOQBZIKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H13NO4S
  • Molecular Weight : 291.32 g/mol
  • CAS Number : 37028-84-5

The compound features a sulfonamide group that enhances its reactivity and biological activity. Its structural attributes allow it to interact with various biological targets, making it a versatile candidate for research.

Chemistry

3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is used as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which can be crucial in drug development.
  • Antimicrobial Properties : Case studies have shown that it can exhibit antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Medicine

The therapeutic potential of this compound is under investigation for several applications:

  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
  • Anticancer Research : Preliminary studies suggest that it may have anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation .

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties allow for the development of new materials with enhanced performance characteristics.

Activity TypeTarget Organism/PathwayObservations
AntibacterialStaphylococcus aureusSignificant inhibition observed .
AntifungalCandida albicansModerate activity noted in vitro .
Enzyme InhibitionAldose reductaseMechanism of action involves competitive inhibition .

Table 2: Comparison of Sulfonamide Derivatives

Compound NameUnique Features
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamideEnhanced selectivity in enzyme inhibition
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoateBroader spectrum of biological activity

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Activities
3-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (Target) 37028-84-5 C₁₅H₁₅NO₄S 305.35 Meta-substituted sulfonamide with methyl group on the sulfonyl phenyl ring. Limited direct data; inferred antimicrobial/anticancer potential from analogs .
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid N/A C₁₄H₁₃NO₄S 291.32 Para-substituted sulfonamide on benzoic acid. Forms hydrogen-bonded dimers; used in crystallography studies .
4-Methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid 104941-65-3 C₁₅H₁₅NO₄S 305.35 Sulfonamide group at position 3 with additional methyl group at position 4 on benzoic acid. Research chemical; solubility in DMSO and methanol .
4-({[(4-Methylphenyl)sulfonyl]amino}methyl)benzoic acid N/A C₁₅H₁₅NO₄S 305.35 Sulfonamide group linked via methylene bridge to benzoic acid. Classified as an irritant; structural studies suggest dimerization .
4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic acid 379254-41-8 C₁₄H₁₂FNO₄S 317.32 Fluorine substitution on the sulfonamide phenyl ring; methylene bridge. Investigated for kinase inhibition; improved lipophilicity vs. non-fluorinated analogs .

Key Observations:

Positional Isomerism: The location of the sulfonamide group (meta vs. para) significantly impacts solubility and biological activity. For example, para-substituted analogs like 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid exhibit stronger intermolecular hydrogen bonding, influencing crystallinity .

Substituent Effects : Fluorine or chlorine substitutions (e.g., in 4-(((3-fluorophenyl)sulfonamido)methyl)benzoic acid) enhance binding affinity in enzyme targets due to electronegativity and steric effects .

Physicochemical Properties

  • Solubility: Sulfonamide benzoic acids are generally sparingly soluble in water but show moderate solubility in polar organic solvents (e.g., methanol, DMSO) .
  • Crystallinity: Carboxylic acid and sulfonamide groups facilitate dimerization via O–H···O and N–H···O interactions, as observed in 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid . This impacts formulation strategies for solid dosages.

Biological Activity

3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid, a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O3_{3}S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide group is known to form strong interactions with enzyme active sites, leading to inhibition of their activity. Additionally, the benzamide core may interact with various receptors, influencing their functions and contributing to therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonamide derivatives. The compound demonstrated moderate to strong activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis25 µg/mL
Klebsiella pneumoniae100 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamide compounds have been well documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

Anticancer Activity

Emerging research suggests that this compound exhibits anticancer properties through various mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in tumor progression.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

In a study involving human cancer cell lines, the compound exhibited significant cytotoxic effects with IC50_{50} values ranging from 10 to 30 µM, indicating its potential as a therapeutic agent in oncology .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial activity against multi-drug resistant strains and found that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics.
    • This suggests its potential use in treating infections caused by resistant pathogens.
  • Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory effects in a model of acute inflammation induced by lipopolysaccharide (LPS). The results showed a significant reduction in edema and inflammatory markers upon treatment with the compound.

Q & A

Q. What are the standard synthetic protocols for preparing 3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid?

The synthesis typically involves reacting p-aminobenzoic acid derivatives with sulfonylating agents under controlled pH conditions. For example, 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (a structural analog) is synthesized by treating p-aminobenzoic acid with tosyl chloride in aqueous sodium carbonate (pH 8–9), followed by acidification to precipitate the product. Recrystallization from methanol yields pure crystals . Key steps include pH control to stabilize intermediates and prevent side reactions.

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding motifs (e.g., O—H⋯O dimers and C—H⋯O interactions in triclinic systems) .
  • NMR spectroscopy: Confirms substituent positions (e.g., aromatic protons at δ = 7.11–7.29 ppm in DMSO-d6) .
  • Melting point analysis: Validates purity (e.g., 503 K for the analog in ) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Sulfonamide derivatives are screened for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR). Structural analogs with sulfamoyl groups show affinity for biological targets like RARα receptors .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Temperature control: Maintain 45–50°C during sulfonylation to minimize side products .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide formation .
  • Catalyst use: Triethylamine neutralizes HCl byproducts in amide coupling steps .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The triclinic crystal system (space group P1) exhibits head-to-head O—H⋯O dimers, stabilizing the lattice. C—H⋯O and N—H⋯O interactions along the b-axis contribute to thermal stability (melting point >500 K) . Computational tools like Mercury (CCDC) can model these interactions for property prediction.

Q. What computational methods are suitable for studying its receptor-binding mechanisms?

  • Molecular docking (AutoDock Vina): Predicts binding poses in enzyme active sites (e.g., RARα antagonists in ).
  • Molecular dynamics (GROMACS): Simulates ligand-receptor stability over time .
  • Density Functional Theory (DFT): Calculates electronic properties of sulfonamide groups for SAR studies .

Q. How can structural analogs improve bioactivity or solubility?

  • Substituent modification: Introducing morpholinylsulfonyl groups enhances solubility (logP reduction by 0.5–1.0 units) .
  • Halogenation: Fluorine at the meta-position increases metabolic stability (e.g., 2-fluoro analogs in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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